molecular formula C11H15NO B11914617 1-(4-(Oxetan-3-YL)phenyl)ethanamine

1-(4-(Oxetan-3-YL)phenyl)ethanamine

Cat. No.: B11914617
M. Wt: 177.24 g/mol
InChI Key: WMPQPHUIQKMBQI-UHFFFAOYSA-N
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Description

1-(4-(Oxetan-3-YL)phenyl)ethanamine is a small organic compound featuring an ethanamine backbone linked to a phenyl ring substituted with an oxetane moiety at the para position. Key identifiers include:

  • CAS Number: 1544892-89-8
  • Molecular Formula: C₁₁H₁₅NO (calculated based on structure)
  • Synonyms: 1-(Oxetan-3-yl)ethanamine, SCHEMBL14744233
  • InChIKey: YXKNHHVCEJACHK-UHFFFAOYSA-N

The oxetane ring confers unique steric and electronic properties, enhancing metabolic stability and bioavailability compared to larger cyclic ethers.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[4-(oxetan-3-yl)phenyl]ethanamine

InChI

InChI=1S/C11H15NO/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,8,11H,6-7,12H2,1H3

InChI Key

WMPQPHUIQKMBQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2COC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Oxetan-3-YL)phenyl)ethanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl and ethanamine groups. One common method includes the Paternò–Büchi reaction, where a carbonyl compound reacts with an alkene under UV light to form the oxetane ring . Another approach involves the cyclization of diols or halohydrins .

Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions and efficient purification techniques. The use of catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Oxetan-3-YL)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-(Oxetan-3-YL)phenyl)ethanamine involves its interaction with molecular targets through the oxetane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights structural differences and substituent impacts:

Compound Name Substituents on Phenyl Ring Heterocycle Molecular Weight (g/mol) Key Properties/Effects
1-(4-(Oxetan-3-YL)phenyl)ethanamine Oxetane (para) Oxetane 177.24 Enhanced metabolic stability; moderate polarity
(3-(4-Fluorophenyl)oxetan-3-yl)methanamine Fluorine (para) Oxetane 195.22 Increased lipophilicity (F substituent); potential for halogen bonding
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Fluoro (para), Methoxy (meta) None 169.20 Electron-withdrawing (F) and electron-donating (OCH₃) groups; stereospecific activity
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine Methyl (para), Oxadiazole Oxadiazole 217.27 Increased π-π stacking (oxadiazole); higher rigidity vs. oxetane
ZINC33439433 (N-[[4-(4-fluorophenyl)methoxy]phenyl]methyl] ethanamine) 4-Fluorophenyl-methoxy None 315.35* Methoxy group enhances solubility; fluorine improves membrane permeability


*Molecular weight inferred from formula.

Electronic and Steric Effects

  • Oxetane vs.
  • Halogen Substituents : Fluorine (e.g., ) increases lipophilicity and metabolic resistance, while chlorine (e.g., 1-(4-chlorophenyl)ethanamine ) may enhance binding via hydrophobic interactions.
  • Stereochemistry : The (R)-enantiomer of 1-(4-Fluoro-3-methoxyphenyl)ethanamine shows stereospecific interactions in chiral environments, a critical factor in receptor binding .

Physicochemical Properties

  • LogP Trends : Fluorinated analogs (e.g., ZINC33439433, logP ~3.93) exhibit higher lipophilicity than the parent compound, favoring blood-brain barrier penetration .
  • Hydrogen Bonding : Methoxy and ethanamine groups (e.g., ) enhance hydrogen bonding capacity, improving solubility and target affinity.

Biological Activity

1-(4-(Oxetan-3-YL)phenyl)ethanamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-(4-(Oxetan-3-YL)phenyl)ethanamine features an oxetane ring attached to a phenyl group, which is further substituted by an ethanamine moiety. The structural formula can be represented as follows:

  • IUPAC Name : 1-(4-(Oxetan-3-YL)phenyl)ethanamine
  • Molecular Formula : C12H15NO
  • Molecular Weight : 203.25 g/mol

Research indicates that the biological activity of 1-(4-(Oxetan-3-YL)phenyl)ethanamine may be attributed to several mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. It appears to induce cell cycle arrest and apoptosis in these cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating diseases characterized by chronic inflammation.
  • Neuroprotective Activity : Preliminary studies suggest that 1-(4-(Oxetan-3-YL)phenyl)ethanamine could have neuroprotective effects, potentially making it relevant for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the following effects of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:

  • Cell Cycle Arrest : In human cancer cell lines, treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase. For instance, a study indicated that the percentage of cells in the G0/G1 phase increased from 50.3% in control groups to 71% after treatment .
  • Apoptosis Induction : Flow cytometry analysis revealed that exposure to the compound led to an increase in late apoptosis/necrosis markers, suggesting its role in triggering programmed cell death .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:

  • Cancer Treatment : A particular study focused on its effects on colorectal cancer cells (SW480), where it was found to downregulate cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. This downregulation correlated with increased cell cycle arrest and reduced proliferation rates .
  • Inflammatory Diseases : Another investigation explored its anti-inflammatory properties by assessing its impact on cytokine production in immune cells, showing promise for conditions such as rheumatoid arthritis and other inflammatory disorders.

Data Table

The following table summarizes key findings from various studies on the biological activity of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:

Study FocusCell TypeKey Findings
Cell ProliferationSW480 (Colorectal)Induces G0/G1 arrest; downregulates CDK4/6
ApoptosisVarious CancerIncreases late apoptosis markers
Anti-inflammatory EffectsImmune CellsReduces cytokine production

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